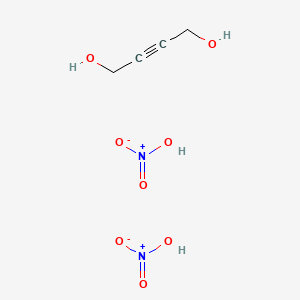

But-2-yne-1,4-diol;nitric acid

Description

Significance of But-2-yne-1,4-diol in Organic Synthesis and Industrial Applications

But-2-yne-1,4-diol is a versatile organic compound characterized by a central carbon-carbon triple bond (an alkyne) and two hydroxyl (-OH) groups at either end of the C4 chain. ontosight.aisolubilityofthings.com This bifunctional nature makes it a valuable precursor in a multitude of industrial and synthetic processes. solubilityofthings.com It is a colorless, hygroscopic solid that is highly soluble in water and polar organic solvents. atamankimya.comwikipedia.org

Industrially, But-2-yne-1,4-diol is a key intermediate in the manufacturing of a wide array of products. nbinno.com Its applications include:

Production of other bulk chemicals: It is hydrogenated to produce 1,4-butanediol (B3395766) and 2-butene-1,4-diol, which are themselves important industrial chemicals. atamankimya.comatamankimya.com 1,4-butanediol, for instance, is a monomer used in the production of plastics like polybutylene terephthalate (B1205515) (PBT) and is a precursor to tetrahydrofuran (B95107) (THF), a common solvent. google.com

Agrochemicals: It serves as a precursor in the synthesis of certain herbicides. atamankimya.com

Pharmaceuticals: It is the primary raw material for the synthesis of Vitamin B6. atamankimya.comatamankimya.com

Material Science: It is used in the production of plasticizers, synthetic resins, polyurethanes, and textile additives. atamankimya.comatamankimya.com

Electroplating: It is utilized as a brightener in nickel-plating baths to achieve high-gloss finishes. mallakchemicals.com

Corrosion Inhibition: The compound is an ingredient in formulations designed to prevent corrosion. atamankimya.comatamankimya.com

The primary synthesis route for But-2-yne-1,4-diol is the Reppe synthesis, which involves the reaction of acetylene (B1199291) with formaldehyde, typically using a copper acetylide catalyst. wikipedia.orgnbinno.com

Overview of Nitration Reactions in Contemporary Organic Chemistry

Nitration is a fundamental chemical process in organic chemistry that involves introducing a nitro group (-NO₂) into an organic compound. numberanalytics.comallen.in This transformation is of immense industrial importance, underpinning the production of materials ranging from explosives and dyes to pharmaceuticals. wikipedia.orgbyjus.com

The term 'nitration' can sometimes be misapplied to the formation of nitrate (B79036) esters (-ONO₂) from the reaction of an alcohol with nitric acid. wikipedia.orgbyjus.com The key distinction lies in the bonding: in nitro compounds, the nitrogen atom is directly bonded to a carbon atom, whereas in nitrate esters, the nitrogen is bonded to an oxygen atom, which is in turn bonded to the carbon skeleton. wikipedia.org The reaction of But-2-yne-1,4-diol with nitric acid results in the formation of nitrate esters.

The most common method for aromatic nitration involves a "mixed acid" of concentrated nitric acid and sulfuric acid. wikipedia.org This mixture generates the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile. youtube.com The mechanism involves the electrophilic attack of the nitronium ion on the organic substrate. youtube.com The introduction of the electron-withdrawing nitro group significantly alters the chemical and physical properties of the parent molecule. numberanalytics.com

Rationale for Investigating the Interaction of But-2-yne-1,4-diol with Nitric Acid

The investigation into the reaction between But-2-yne-1,4-diol and nitric acid is primarily driven by the field of energetic materials. The core motivation is the synthesis of energetic nitrate esters. When the hydroxyl groups of an alcohol like But-2-yne-1,4-diol react with nitric acid, they are converted into nitrate ester groups (-ONO₂).

The introduction of these nitrate ester groups into the molecule dramatically increases its energy content and oxygen balance, which are critical parameters for explosives and propellants. The resulting compound, But-2-yne-1,4-diol dinitrate, is an energetic material. Research in this area focuses on understanding the synthesis conditions, stability, and energetic properties of this and related compounds. The rigid alkyne backbone of the parent diol is a structural feature of interest for designing new energetic molecules with specific physical properties, such as density and thermal stability.

The table below presents a comparison of the molecular properties of the reactant, But-2-yne-1,4-diol, and its saturated dinitrate analogue, 1,4-Butanediol dinitrate, illustrating the significant change in composition upon nitration.

| Property | But-2-yne-1,4-diol | 1,4-Butanediol, dinitrate |

| Molecular Formula | C₄H₆O₂ nih.gov | C₄H₈N₂O₆ nih.gov |

| Molecular Weight | 86.09 g/mol nih.gov | 180.12 g/mol nih.gov |

| CAS Number | 110-65-6 nih.gov | 3457-91-8 nih.gov |

| Appearance | Colorless crystalline solid wikipedia.org | Not specified |

| Key Functional Groups | Alkyne, Diol ontosight.ai | Dinitrate ester |

This table was generated by the author based on data from the search results.

Properties

CAS No. |

58246-20-1 |

|---|---|

Molecular Formula |

C4H8N2O8 |

Molecular Weight |

212.12 g/mol |

IUPAC Name |

but-2-yne-1,4-diol;nitric acid |

InChI |

InChI=1S/C4H6O2.2HNO3/c5-3-1-2-4-6;2*2-1(3)4/h5-6H,3-4H2;2*(H,2,3,4) |

InChI Key |

RYBISJJKTXZJEK-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CCO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Reactivity Profile of But 2 Yne 1,4 Diol in the Presence of Nitric Acid

Oxidative Transformations Induced by Nitric Acid

Nitric acid is a potent oxidizing agent, and its reaction with But-2-yne-1,4-diol can lead to the oxidation of both the hydroxyl groups and the alkyne bond. The selectivity and extent of these oxidative processes are influenced by factors such as the concentration of nitric acid, temperature, and the presence of catalysts.

The primary alcohol groups of But-2-yne-1,4-diol are susceptible to oxidation by nitric acid. acsgcipr.org This reaction typically proceeds through the initial formation of aldehydes, which are then further oxidized to carboxylic acids. acsgcipr.orgyoutube.com In the case of But-2-yne-1,4-diol, the oxidation of both hydroxyl groups would yield But-2-ynedioic acid, also known as acetylenedicarboxylic acid. researchgate.netwikipedia.orgnih.gov

Research on the oxidation of primary alcohols to carboxylic acids using nitric acid indicates that the process can be vigorous and may require careful control of reaction conditions to avoid over-oxidation and side reactions. acsgcipr.org While direct studies on the nitric acid oxidation of But-2-yne-1,4-diol are not extensively documented, the oxidation of this diol to But-2-ynedioic acid has been achieved using other oxidizing agents like chromium trioxide (CrO₃) in an acidic medium, supporting the feasibility of this transformation. researchgate.net The oxidation of primary alcohols can also be facilitated by catalytic systems involving nitric acid, such as in combination with iron(III) chloride or nitroxides, which can offer greater selectivity. acs.orgthieme.de

Table 1: Potential Oxidation Products of But-2-yne-1,4-diol's Hydroxyl Groups

| Starting Material | Oxidizing Agent System | Major Product |

|---|---|---|

| But-2-yne-1,4-diol | Nitric Acid (strong conditions) | But-2-ynedioic acid |

| But-2-yne-1,4-diol | CrO₃ / Acid | But-2-ynedioic acid researchgate.net |

| Primary Alcohols | Nitric Acid / FeCl₃ (catalytic) | Carboxylic Acids acs.org |

| Primary Alcohols | Nitroxide / Nitric Acid (catalytic) | Aldehydes/Carboxylic Acids thieme.de |

The carbon-carbon triple bond in But-2-yne-1,4-diol is also a site for oxidative reactions. Strong oxidizing agents can lead to the cleavage of the alkyne bond. arkat-usa.orgnumberanalytics.comlibretexts.org Oxidative cleavage of an internal alkyne typically results in the formation of two carboxylic acids. In the case of But-2-yne-1,4-diol, this would involve the breaking of the C≡C bond to potentially form smaller oxygenated molecules. However, the oxidation of the hydroxyl groups to carboxylic acids to form But-2-ynedioic acid often occurs under conditions that can preserve the alkyne bond. The relative reactivity of the alcohol versus the alkyne depends heavily on the specific reaction conditions. Gentle oxidation of alkynes, for instance with neutral potassium permanganate, can lead to the formation of a vicinal dicarbonyl compound. libretexts.org

The reaction of But-2-yne-1,4-diol with nitric acid can lead to several side products, particularly under harsh conditions. acsgcipr.org Over-oxidation can cause the cleavage of the carbon-carbon triple bond, leading to the formation of smaller carboxylic acids and carbon dioxide. Nitration of the organic substrate is another potential side reaction when using nitric acid, although it is less common for alcohols compared to aromatic compounds. acsgcipr.org The high exothermicity of nitric acid oxidations can also lead to runaway reactions and the formation of various decomposition products. acsgcipr.org The generation of NOx off-gasses is a common feature of these reactions. acsgcipr.org

Esterification Reactions with Nitric Acid

In addition to oxidation, the hydroxyl groups of But-2-yne-1,4-diol can react with nitric acid in an esterification reaction to form nitrate (B79036) esters. open.edu This reaction, often catalyzed by a strong acid like sulfuric acid, involves the condensation of the alcohol with nitric acid, eliminating a molecule of water. open.edu For But-2-yne-1,4-diol, this can result in the formation of But-2-yne-1,4-diol mononitrate or But-2-yne-1,4-diol dinitrate, where one or both of the hydroxyl groups are converted to nitrate ester groups (-ONO₂). These nitrate esters are of interest due to the energetic properties often associated with this functional group. open.edu

Table 2: Potential Esterification Products

| Reactant 1 | Reactant 2 | Product(s) |

|---|---|---|

| But-2-yne-1,4-diol | Nitric Acid | But-2-yne-1,4-diol mononitrate |

| But-2-yne-1,4-diol | Nitric Acid | But-2-yne-1,4-diol dinitrate |

But-2-yne-1,4-diol is a symmetrical molecule, which simplifies the considerations of regioselectivity and stereoselectivity.

Regioselectivity : The two hydroxyl groups in But-2-yne-1,4-diol are chemically equivalent. Therefore, the primary aspect of regioselectivity in its esterification with nitric acid is the control between the formation of the mono-nitrate and the di-nitrate ester. By controlling the stoichiometry of the reactants (the ratio of nitric acid to the diol), it is possible to selectively favor the formation of either the mononitrated or dinitrated product. Using an equimolar amount of nitric acid would favor the mononitrate, while an excess of nitric acid would drive the reaction towards the dinitrate.

Stereoselectivity : The esterification of But-2-yne-1,4-diol with nitric acid does not create any new chiral centers in the molecule. The starting material is achiral, and the products, But-2-yne-1,4-diol mononitrate and But-2-yne-1,4-diol dinitrate, are also achiral. Consequently, stereoselectivity is not a relevant consideration for this specific reaction.

Potential for Electrophilic Addition and Substitution Reactions

The primary sites of reactivity on the but-2-yne-1,4-diol molecule in the presence of an acid like nitric acid are the electron-rich carbon-carbon triple bond and the oxygen atoms of the hydroxyl groups.

The triple bond of an alkyne is a region of high electron density, making it susceptible to attack by electrophiles. In the context of a reaction with nitric acid, the electrophilic species can add across this bond. The mechanism for electrophilic addition to a conjugated diene, which has similarities to an alkyne system, typically begins with the protonation to form a stable carbocation. libretexts.orgscribd.com This carbocation is then attacked by a nucleophile. libretexts.orgscribd.com In the case of but-2-yne-1,4-diol, the reaction can be more complex due to the presence of the hydroxyl groups.

Nitration can occur either by forming a carbon-nitro (C-NO₂) bond or a nitrate ester (O-NO₂) bond. For but-2-yne-1,4-diol, the formation of nitrate esters at the hydroxyl groups is the significantly more favored pathway. This reaction is an esterification where the alcohol's oxygen atom acts as a nucleophile.

The process is greatly enhanced when a strong acid catalyst, such as sulfuric acid, is used in conjunction with nitric acid. masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is readily attacked by the hydroxyl groups of the diol. masterorganicchemistry.com The direct nitration on the sp-hybridized carbons of the triple bond is not a typical reaction pathway under standard nitrating conditions. The primary product of the reaction between but-2-yne-1,4-diol and a nitrating mixture is but-2-yne-1,4-dinitrate.

Influence of Nitric Acid Concentration and Reaction Conditions on Product Distribution

The specific products formed, their yields, and the reaction's safety are critically dependent on the conditions under which the reaction is performed. Key factors include the concentration of the nitric acid, the composition of the acid medium, and the control of temperature and pressure.

The concentration and strength of the acid are crucial. Using concentrated nitric acid, especially when mixed with sulfuric acid, increases the concentration of the nitronium ion (NO₂⁺), the active electrophile in nitration. masterorganicchemistry.com This condition strongly favors the formation of the dinitrate ester of but-2-yne-1,4-diol. Dilute nitric acid would likely lead to a mixture of products, including partially nitrated compounds and other oxidation products, due to the lower concentration of the active nitrating species. stackexchange.com

The polarity of the reaction medium can stabilize charged intermediates that may form during the reaction, thereby influencing the reaction rate and selectivity. But-2-yne-1,4-diol itself is soluble in water and polar organic solvents, and the reaction is typically carried out in the acidic medium itself. wikipedia.orgwikipedia.org

Temperature is a critical parameter in nitration reactions, which are often highly exothermic. diva-portal.org For nitration of activated substrates, maintaining a low temperature is essential to control the reaction rate, prevent runaway reactions, and avoid the formation of unwanted byproducts from decomposition or over-oxidation. stackexchange.com In the case of but-2-yne-1,4-diol, which can decompose violently in the presence of certain contaminants or at elevated temperatures, strict temperature control is paramount. nih.govinchem.org

While pressure is less commonly a primary control variable for this type of liquid-phase reaction, it can play a role, especially if gaseous side products are formed. diva-portal.org The synthesis of but-2-yne-1,4-diol itself is conducted under pressure. wikipedia.org However, for its subsequent nitration, the focus remains on temperature management to ensure both safety and product selectivity.

Interactive Data Table: Effect of Reaction Conditions on the Nitration of But-2-yne-1,4-diol

| Parameter | Condition | Probable Outcome | Rationale |

| Acid Concentration | Dilute HNO₃ | Incomplete reaction, mixture of mono-nitrate and oxidation byproducts. | Lower concentration of the active nitrating species (NO₂⁺). stackexchange.com |

| Concentrated HNO₃ / H₂SO₄ | High yield of But-2-yne-1,4-dinitrate. | High concentration of the nitronium ion (NO₂⁺) promotes complete esterification. masterorganicchemistry.com | |

| Temperature | Low (e.g., < 10°C) | Controlled reaction, higher selectivity for the dinitrate product. | Minimizes side reactions and prevents decomposition of the starting material and product. stackexchange.com |

| High | Increased rate of decomposition, formation of tars and oxidized byproducts, risk of explosion. | The reaction is highly exothermic; high temperatures can lead to loss of control. diva-portal.orginchem.org |

Synthetic Methodologies for But 2 Yne 1,4 Diol Derived Nitrated Compounds

Direct Synthetic Routes Utilizing Nitric Acid as a Reagent

The direct nitration of but-2-yne-1,4-diol to produce but-2-yne-1,4-diol dinitrate is conventionally achieved through the use of a mixed acid solution, a combination of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). In this electrophilic substitution reaction, sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO2+). The nitronium ion is the key electrophile that reacts with the hydroxyl groups of the diol.

The reaction mechanism involves the protonation of a hydroxyl group on the but-2-yne-1,4-diol by the strong acid, forming a good leaving group (water). The subsequent nucleophilic attack by the nitrate (B79036) ion or reaction with the nitronium ion leads to the formation of the nitrate ester. This process is repeated at the second hydroxyl group to yield the dinitrated product.

A general procedure involves the slow, dropwise addition of but-2-yne-1,4-diol to the pre-cooled mixed acid with vigorous stirring. After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete conversion. The product is then isolated by quenching the reaction mixture in ice-water, followed by extraction with an organic solvent.

| Reagent/Parameter | Condition | Purpose |

| Nitrating Agent | Concentrated Nitric Acid (HNO3) | Source of the nitro group. |

| Catalyst | Concentrated Sulfuric Acid (H2SO4) | Promotes the formation of the nitronium ion (NO2+). |

| Temperature | 0 - 10 °C | To control the exothermic reaction and minimize side reactions. |

| Reaction Time | Varies (typically 1-3 hours) | To ensure complete dinitration. |

| Work-up | Quenching in ice-water, extraction | To isolate the product from the acidic medium. |

Indirect Synthetic Pathways Involving Nitrate Intermediates

Indirect methods for the synthesis of but-2-yne-1,4-diol derived nitrated compounds involve the conversion of the diol into a more reactive intermediate, which is then treated with a nitrating agent. One common strategy is the conversion of the hydroxyl groups into better leaving groups, such as tosylates (-OTs) or mesylates (-OMs).

The synthesis begins with the reaction of but-2-yne-1,4-diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine. This reaction forms the corresponding ditosylate or dimesylate ester. These intermediates are then subjected to nucleophilic substitution with a nitrate salt, such as sodium nitrate (NaNO3) or silver nitrate (AgNO3), in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). The nitrate ion displaces the tosylate or mesylate group to form the desired dinitrate ester.

Catalytic Strategies for Enhanced Selectivity and Yield

Catalytic methods are being explored to improve the efficiency, selectivity, and safety of the nitration of alcohols, including diols like but-2-yne-1,4-diol. These strategies can be divided into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis Approaches

Homogeneous catalysts for the O-nitration of alcohols are typically Lewis acids or other soluble metal complexes that can activate the nitrating agent or the alcohol substrate. For instance, certain metal triflates have been investigated as catalysts for the nitration of alcohols using milder nitrating agents. These catalysts can facilitate the reaction under less acidic conditions than the traditional mixed acid method.

The use of phase-transfer catalysts has also been reported to enhance the nitration of phenols, a reaction that shares mechanistic similarities with the nitration of alcohols. Catalysts such as tetra-butylammonium bromide (TBAB) can facilitate the transfer of the nitrating species between an aqueous and an organic phase, potentially leading to improved reaction rates and yields. While not specifically documented for but-2-yne-1,4-diol, this approach could be applicable.

Heterogeneous Catalysis Development

Heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, contributing to more sustainable processes. For the nitration of alcohols and aromatic compounds, various solid acid catalysts have been investigated.

Zeolites, such as H-ZSM-5, have been employed for the regioselective nitration of aromatic compounds. Their shape-selective properties could potentially be exploited to control the nitration of diols. Metal-modified montmorillonite clays have also been shown to be effective catalysts for the nitration of phenolic compounds using nitric acid, offering an environmentally benign alternative to strong liquid acids.

Another approach involves the use of supported catalysts, where a catalytically active species is immobilized on a solid support. For example, palladium-based catalysts supported on various materials have been studied for the selective hydrogenation of but-2-yne-1,4-diol, and similar supported metal catalysts could potentially be adapted for its selective nitration.

Green Chemistry Principles in Nitration and Oxidation Processes

The application of green chemistry principles to nitration reactions aims to reduce the environmental impact and improve the safety of these processes. Key areas of focus include the use of less hazardous reagents, the development of solvent-free or environmentally benign solvent systems, and the implementation of energy-efficient reaction conditions.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional nitration reactions often use chlorinated solvents for extraction and purification, which are environmentally persistent and toxic. Green chemistry approaches seek to replace these with more benign alternatives or to eliminate the need for a solvent altogether.

Solvent-Free Nitration: Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a promising solvent-free technique. nih.govresearchgate.netdtic.mil This method can lead to shorter reaction times, higher yields, and reduced waste generation. The mechanochemical nitration of alcohols has been demonstrated using bench-stable organic nitrating reagents, offering a safer and more sustainable alternative to traditional methods. nih.govresearchgate.net

Environmentally Benign Solvents: The use of ionic liquids as solvents for nitration reactions is another area of active research. Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact associated with volatile organic compounds.

Use of Nitrate Salts: The use of nitrate salts, such as bismuth nitrate or calcium nitrate, in conjunction with a catalyst or in a solvent-free system, can provide a milder and more selective nitration method compared to the use of concentrated nitric acid. researchgate.net These reagents are often less corrosive and can be easier to handle.

| Green Chemistry Approach | Description | Potential Benefits |

| Mechanochemistry | Solid-state reaction induced by mechanical force (milling/grinding). nih.govresearchgate.netdtic.mil | Solvent-free, reduced reaction times, potentially higher yields. nih.govresearchgate.net |

| Ionic Liquids | Use of non-volatile, recyclable salts as reaction media. | Reduced VOC emissions, potential for catalyst/reagent recycling. |

| Nitrate Salts | Employing salts like Bi(NO3)3 or Ca(NO3)2 as nitrating agents. researchgate.net | Milder reaction conditions, improved selectivity, reduced corrosivity. researchgate.net |

| Catalysis | Use of solid acid or supported catalysts. | Catalyst recyclability, reduced acid waste, potential for improved selectivity. |

Atom Economy and Waste Minimization Strategies in the Synthesis of But-2-yne-1,4-diol Derived Nitrated Compounds

The synthesis of nitrated compounds derived from but-2-yne-1,4-diol, particularly but-2-yne-1,4-diol dinitrate, presents significant challenges and opportunities in the context of green chemistry. The principles of atom economy and waste minimization are central to developing more sustainable synthetic methodologies for these energetic materials. Traditional nitration methods often involve harsh conditions and the generation of substantial waste, prompting research into cleaner and more efficient alternatives.

Traditional Nitration and its Environmental Impact

The conventional synthesis of nitrate esters typically employs a mixture of concentrated nitric acid and sulfuric acid. While effective in achieving nitration, this method suffers from poor atom economy. The sulfuric acid acts as a catalyst and a dehydrating agent, but it is used in large stoichiometric amounts and becomes part of a significant waste stream of spent acid. The reaction can be represented as:

HOCH₂C≡CCH₂OH + 2 HNO₃ (in H₂SO₄) → O₂NOCH₂C≡CCH₂ONO₂ + 2 H₂O

From an atom economy perspective, for every mole of but-2-yne-1,4-diol dinitrate produced, at least two moles of water are generated as a byproduct. The calculation for the theoretical atom economy of this reaction, considering only the reactants that form the final product, is illustrative. However, the actual atom economy is much lower when considering the large excess of sulfuric acid that is used and subsequently discarded, often contaminated with residual nitric acid and organic byproducts. This spent acid requires significant and costly neutralization and disposal procedures, adding to the environmental burden of the process.

Alternative Nitrating Agents and Methodologies

To address the drawbacks of traditional nitration, researchers are exploring alternative nitrating agents and synthetic strategies with improved atom economy and reduced waste generation.

Dinitrogen Pentoxide (N₂O₅): A promising alternative is the use of dinitrogen pentoxide (N₂O₅) as a nitrating agent. atamankimya.com N₂O₅ can be a more atom-economical reagent as, in theory, both nitro groups can be transferred to the substrate, with the byproduct being nitric acid, which can potentially be recovered and reused. atamankimya.com The reaction can be summarized as:

HOCH₂C≡CCH₂OH + N₂O₅ → O₂NOCH₂C≡CCH₂ONO₂ + H₂O

Mechanochemistry: Recent advancements in mechanochemistry offer a solvent-free or solvent-minimized approach to nitration, which can significantly improve the environmental factor (E-factor) of the synthesis. rsc.org This technique involves the use of mechanical force, such as ball milling, to initiate chemical reactions. For the nitration of alcohols, mechanochemical methods using benign organic nitrating agents have demonstrated high reaction mass efficiency and a lower E-factor compared to conventional solvent-based protocols. rsc.org While specific applications to but-2-yne-1,4-diol are still emerging, this approach holds potential for a more sustainable synthesis of its dinitrate derivative. rsc.org

Catalytic Approaches: The development of solid acid catalysts to replace sulfuric acid is another active area of research. Catalysts such as zeolites, clays, or supported metal oxides could facilitate the nitration reaction with higher selectivity and allow for easier separation and reuse, thereby minimizing waste. chemicalbook.com Catalytic systems could potentially operate under milder conditions, further enhancing the safety and sustainability of the process.

Process Optimization and Waste Stream Valorization

Beyond the choice of reagents and methodology, process optimization plays a crucial role in waste minimization. This includes optimizing reaction conditions (temperature, reaction time, stoichiometry) to maximize yield and minimize the formation of byproducts.

The following table provides a comparative overview of different nitration strategies and their implications for atom economy and waste generation.

| Nitration Strategy | Nitrating Agent | Co-reagent/Catalyst | Key Byproducts | Atom Economy Considerations | Waste Minimization Potential |

| Traditional Method | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Water, Spent Acid | Low due to large excess of H₂SO₄ | Low; generates significant hazardous waste. |

| Alternative Reagent | Dinitrogen Pentoxide (N₂O₅) | None (or inert solvent) | Water, Nitric Acid | Higher than traditional method; avoids H₂SO₄. | High; potential for nitric acid recovery and reuse. atamankimya.com |

| Mechanochemistry | Organic Nitrating Agents | Lewis Acid (catalytic) | Minimal solvent waste | Potentially high, depending on the specific nitrating agent. | Very high due to solvent-free or minimized solvent conditions. rsc.org |

| Catalytic Method | Nitric Acid (HNO₃) or other sources | Solid Acid Catalyst | Water | Potentially high, depends on catalyst efficiency and lifetime. | High; catalyst can be recycled, reducing waste. chemicalbook.com |

Mechanistic Elucidation of But 2 Yne 1,4 Diol and Nitric Acid Interactions

Reaction Mechanism Proposals for Oxidation Pathways

Nitric acid is a potent oxidizing agent, and its interaction with But-2-yne-1,4-diol can lead to the oxidation of either the alcohol functionalities, the alkyne, or both.

The oxidation of the primary alcohol groups to carboxylic acids is a well-established reaction. In the presence of strong nitric acid, the hydroxyl groups of But-2-yne-1,4-diol can be oxidized to form but-2-ynedioic acid. This reaction likely proceeds through an aldehyde intermediate, which is further oxidized to the carboxylic acid.

The alkyne triple bond is also susceptible to oxidative cleavage by strong oxidizing agents. This would break the carbon-carbon triple bond, leading to the formation of smaller carboxylic acids, and ultimately, carbon dioxide under harsh conditions. A plausible mechanism involves the initial electrophilic attack of a nitronium ion (NO₂⁺), present in nitric acid, on the alkyne, followed by a series of hydration and oxidation steps.

A proposed pathway for the complete oxidation could involve the initial formation of but-2-ynedioic acid, followed by the oxidative cleavage of the triple bond to yield oxalic acid, which can be further oxidized to carbon dioxide and water.

Table 1: Proposed Oxidation Products of But-2-yne-1,4-diol with Nitric Acid

| Reactant | Oxidizing Agent | Proposed Product(s) |

| But-2-yne-1,4-diol | Concentrated Nitric Acid | But-2-ynedioic acid, Oxalic acid, Carbon dioxide |

Elucidation of Nitrate (B79036) Ester Formation Mechanisms

In addition to oxidation, the reaction between the alcohol groups of But-2-yne-1,4-diol and nitric acid can result in the formation of nitrate esters. This reaction is analogous to the well-known esterification of alcohols. nih.govnist.govresearchgate.net The generally accepted mechanism for this transformation involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, often catalyzed by the presence of a stronger acid like sulfuric acid. researchgate.net

The mechanism proceeds in the following steps:

Protonation of nitric acid by another molecule of nitric acid (or a stronger acid catalyst) to form a protonated nitric acid species.

Loss of a water molecule from the protonated nitric acid to generate the nitronium ion (NO₂⁺).

Nucleophilic attack of the oxygen atom of the hydroxyl group of But-2-yne-1,4-diol on the electrophilic nitrogen atom of the nitronium ion.

Deprotonation of the resulting intermediate by a weak base (like water or the nitrate ion) to yield the nitrate ester and regenerate the acid catalyst.

This process can occur at both hydroxyl groups to form But-2-yne-1,4-diyl dinitrate.

Table 2: Reactants and Products in Nitrate Ester Formation

| Reactant 1 | Reactant 2 | Product |

| But-2-yne-1,4-diol | Nitric Acid | But-2-yne-1,4-diyl dinitrate |

Kinetic Studies and Rate Law Determination

Due to the lack of specific experimental data for the reaction of But-2-yne-1,4-diol with nitric acid, the rate law can only be postulated based on the proposed mechanisms.

For the formation of But-2-yne-1,4-diyl dinitrate, if the rate-determining step is the attack of the alcohol on the nitronium ion, the reaction would be expected to follow second-order kinetics. The rate law could be expressed as:

Rate = k[But-2-yne-1,4-diol][NO₂⁺]

Factors that would influence the reaction rate include:

Concentration of Reactants: Higher concentrations of But-2-yne-1,4-diol and nitric acid would be expected to increase the reaction rate.

Temperature: Increasing the temperature generally increases the rate of chemical reactions. However, for nitration reactions, careful temperature control is crucial to prevent runaway reactions and favor the desired product over oxidation byproducts.

Catalyst: The presence of a strong acid catalyst like sulfuric acid would significantly increase the rate of nitrate ester formation by promoting the generation of the nitronium ion.

Table 3: Hypothetical Kinetic Data for the Formation of But-2-yne-1,4-diyl dinitrate

| Experiment | [But-2-yne-1,4-diol] (mol/L) | [HNO₃] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 1.0 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 1.0 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 2.0 | 6.0 x 10⁻⁴ |

This data is hypothetical and for illustrative purposes only.

Identification of Transient Intermediates

The elucidation of the reaction mechanism relies on the detection and characterization of transient intermediates. Based on the proposed pathways, several key intermediates are expected.

In the oxidation pathway , intermediates could include the corresponding dialdehyde (B1249045) (but-2-ynedial) and partially oxidized species. For the nitrate ester formation , the primary intermediates are the protonated alcohol and the nitronium ion.

Spectroscopic techniques would be instrumental in identifying these transient species in situ:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could be used to follow the disappearance of the starting material and the appearance of products. The chemical shifts would provide information about the electronic environment of the protons and carbons, helping to identify intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The appearance of strong absorbances corresponding to carbonyl groups (C=O) would indicate oxidation, while the emergence of bands characteristic of the O-NO₂ group would confirm nitrate ester formation. rsc.org

Mass Spectrometry (MS): Mass spectrometry can be used to detect the molecular ions of intermediates and products, providing information about their molecular weights.

Table 4: Proposed Transient Intermediates and Spectroscopic Signatures

| Proposed Intermediate | Spectroscopic Technique | Expected Signature |

| But-2-ynedial | IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹) |

| But-2-ynedioic acid | IR Spectroscopy | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹) |

| Protonated But-2-yne-1,4-diol | NMR Spectroscopy | Downfield shift of alcohol proton and adjacent carbons |

| But-2-yne-1,4-diyl dinitrate | IR Spectroscopy | Strong asymmetric and symmetric N-O stretches (~1650 and ~1280 cm⁻¹) |

Stereochemical Outcomes and Diastereoselective Control in Reaction Pathways

But-2-yne-1,4-diol is an achiral molecule as it possesses several elements of symmetry, including a plane of symmetry perpendicular to the triple bond. The reaction with nitric acid to form either the dinitrate or the dicarboxylic acid does not generate any new stereocenters. The product molecules, But-2-yne-1,4-diyl dinitrate and but-2-ynedioic acid, are also achiral.

Therefore, in the context of the reaction of But-2-yne-1,4-diol with nitric acid, there are no stereochemical outcomes to consider, and the concept of diastereoselective control is not applicable. The reaction proceeds without the formation of stereoisomers.

If the starting material were a chiral diol, the formation of diastereomeric nitrate esters would be possible. In such a hypothetical scenario, the diastereoselectivity would be influenced by steric hindrance and electronic effects of the existing chiral centers, potentially favoring the formation of one diastereomer over the other. However, for the specific case of But-2-yne-1,4-diol, these considerations are moot.

Advanced Characterization of But 2 Yne 1,4 Diol Derivatives from Nitric Acid Treatment

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of newly synthesized chemical compounds. For the derivatives of but-2-yne-1,4-diol obtained from nitric acid treatment, a combination of advanced spectroscopic techniques is utilized to confirm the molecular structure and identify key functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For the nitrated derivatives of but-2-yne-1,4-diol, both ¹H and ¹³C NMR are fundamental for structural confirmation. nih.govchemicalbook.com In the case of the starting material, but-2-yne-1,4-diol, the ¹H NMR spectrum is relatively simple, showing a characteristic signal for the methylene (B1212753) protons adjacent to the hydroxyl groups and the hydroxyl protons themselves. chemicalbook.com The ¹³C NMR spectrum of but-2-yne-1,4-diol shows distinct peaks for the alkynyl carbons and the methylene carbons. nih.gov

Upon nitration, significant shifts in the NMR spectra are expected. For the anticipated product, 2-butyne-1,4-diyl dinitrate, the protons on the carbons bearing the nitrate (B79036) ester groups would likely experience a downfield shift compared to the parent diol due to the electron-withdrawing nature of the nitrate group. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule. Solid-state NMR could also provide valuable information about the crystalline structure of these energetic materials. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for But-2-yne-1,4-diol and its Dinitrate Derivative

| Compound | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| But-2-yne-1,4-diol | -CH₂-OH | ~ 4.2 | ~ 50 |

| -C≡C- | - | ~ 80 | |

| 2-Butyne-1,4-diyl dinitrate | -CH₂-ONO₂ | ~ 4.8 - 5.0 | ~ 65 - 70 |

| -C≡C- | - | ~ 75 - 80 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and exact mass of the synthesized compounds. This technique provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula. For the nitrated derivatives of but-2-yne-1,4-diol, HRMS would be used to verify the successful incorporation of the nitrate groups. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. The IR spectrum of the starting material, but-2-yne-1,4-diol, shows characteristic broad absorption for the O-H stretching of the alcohol groups and a peak for the C≡C triple bond. chemicalbook.comnist.gov

Upon nitration to form 2-butyne-1,4-diyl dinitrate, the disappearance of the O-H stretching band and the appearance of strong absorption bands characteristic of the nitrate ester group (-ONO₂) would be expected. These typically appear in the regions of 1650-1600 cm⁻¹ (asymmetric stretching) and 1285-1270 cm⁻¹ (symmetric stretching). Raman spectroscopy would be particularly useful for observing the C≡C triple bond, which often gives a strong signal, and can also provide information on the symmetry of the molecule. nih.govnih.gov

Table 2: Key Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound |

|---|---|---|---|

| O-H | Stretching | 3400 - 3200 (broad) | But-2-yne-1,4-diol |

| C≡C | Stretching | 2260 - 2100 (weak to medium) | But-2-yne-1,4-diol / 2-Butyne-1,4-diyl dinitrate |

| O-NO₂ | Asymmetric Stretching | 1650 - 1600 | 2-Butyne-1,4-diyl dinitrate |

| Symmetric Stretching | 1285 - 1270 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture and assessing the purity of the isolated products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of the reaction mixture from the nitration of but-2-yne-1,4-diol, developing a robust HPLC method is crucial. This would involve the careful selection of a suitable stationary phase (e.g., a C18 column) and a mobile phase to achieve optimal separation of the starting material, any intermediates, the desired nitrated product, and potential by-products.

A typical HPLC method would likely employ a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to separate compounds with a wide range of polarities. Detection is commonly achieved using a UV detector, which would be sensitive to the nitrate ester groups. The retention times of the peaks would be used to identify the different components by comparing them to known standards, and the peak areas would be used to determine their relative concentrations and assess the purity of the final product. asianpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

A comprehensive analysis of the volatile products resulting from the nitric acid treatment of but-2-yne-1,4-diol using GC-MS would be invaluable for identifying the primary reaction products and any potential byproducts. This technique would separate the different volatile components of the reaction mixture, and the subsequent mass spectrometry would provide detailed information on the mass-to-charge ratio of the fragments, allowing for the elucidation of their molecular structures.

However, no specific GC-MS data for but-2-yne-1,4-diol dinitrate is available in the public domain. While mass spectral data for the parent compound, but-2-yne-1,4-diol, exists, it does not inform on the fragmentation pattern of the nitrated derivative. nih.gov Without experimental data, a table of characteristic mass fragments and their relative abundances cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination

For a solid derivative like but-2-yne-1,4-diol dinitrate, X-ray crystallography would be the definitive method for determining its precise three-dimensional atomic arrangement in the crystal lattice. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's stability and properties.

While the crystal structure of the parent but-2-yne-1,4-diol has been determined, there is no available crystallographic information for its dinitrate derivative in crystallographic databases such as the Cambridge Structural Database (CSDC). nih.gov Consequently, a data table detailing crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be provided.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional Integrity

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, confirming its empirical formula. For but-2-yne-1,4-diol dinitrate (C₄H₄N₂O₆), the theoretical elemental composition would be a critical piece of data for verifying the successful synthesis and purity of the compound.

Thermogravimetric analysis (TGA) would provide insights into the thermal stability of the compound by measuring its mass change as a function of temperature. This is particularly important for energetic materials, as it helps to determine the decomposition temperature and the kinetics of thermal decomposition.

Regrettably, no published research containing the elemental analysis or TGA data for but-2-yne-1,4-diol dinitrate could be located. As a result, a comparison of theoretical and experimental elemental compositions and a data table of thermal decomposition stages are not possible.

Computational and Theoretical Investigations of But 2 Yne 1,4 Diol Reactions with Nitric Acid

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and energetics of molecules. For the reaction of but-2-yne-1,4-diol with nitric acid, DFT calculations can be employed to map out the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. The primary electrophile in the nitration of the alkyne bond is the nitronium ion (NO₂⁺), which is in equilibrium with nitric acid and its conjugate acid.

The reaction can proceed through several pathways, including the initial attack on the alkyne π-system or the esterification of the hydroxyl groups. DFT calculations are instrumental in determining which of these pathways is energetically more favorable. A typical DFT study would involve geometry optimization of all stationary points on the reaction coordinate using a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

Transition State Analysis and Activation Barriers

A critical aspect of understanding reaction kinetics is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. The energy difference between the reactants and the transition state is the activation barrier (Ea), which is a key determinant of the reaction rate.

For the electrophilic addition of NO₂⁺ to the but-2-yne-1,4-diol triple bond, the reaction is expected to proceed via a vinyl cation intermediate. youtube.comlibretexts.org DFT calculations can precisely locate the geometry of the transition state leading to this intermediate. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Hypothetical activation barriers for the initial steps of the reaction, based on analogous electrophilic additions to alkynes, are presented in the table below. These values illustrate the type of data that would be generated in a dedicated DFT study.

| Reaction Step | Assumed Functional/Basis Set | Calculated Activation Barrier (kcal/mol) |

| Pathway A: Alkyne Nitration | ||

| Formation of vinyl cation intermediate (TS1) | B3LYP/6-311+G(d,p) | 15.2 |

| Nucleophilic attack by NO₃⁻ on vinyl cation (TS2) | B3LYP/6-311+G(d,p) | 3.5 |

| Pathway B: O-Nitration (Esterification) | ||

| Protonation of hydroxyl group (TS3) | B3LYP/6-311+G(d,p) | 8.9 |

| Nucleophilic attack by diol on protonated nitric acid (TS4) | B3LYP/6-311+G(d,p) | 12.7 |

Reaction Coordinate Mapping

Mapping the reaction coordinate provides a continuous profile of the energy changes as the reactants are converted into products. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from a transition state to the corresponding reactant and product.

An IRC calculation starting from the transition state for the addition of NO₂⁺ to the alkyne would illustrate the formation of the C-N bond and the subsequent localization of positive charge on the adjacent carbon, leading to the vinyl cation intermediate. A second IRC from the subsequent transition state would show the approach of a nucleophile (e.g., nitrate (B79036) ion or a water molecule) to the carbocation, completing the addition reaction. Similarly, for the O-nitration pathway, IRC calculations would visualize the formation of the O-N bond and the elimination of a water molecule.

Molecular Dynamics Simulations of Reactant Interactions

While DFT calculations are excellent for studying the energetics of individual reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the system over time, including solvent effects and reactant association. MD simulations model the system as a collection of atoms whose motions are governed by classical mechanics, with forces calculated using a molecular mechanics force field.

For the but-2-yne-1,4-diol and nitric acid system, MD simulations can be used to study the solvation of the diol in concentrated nitric acid. youtube.com Such simulations can reveal the nature of the hydrogen bonding network between the diol's hydroxyl groups, water molecules, and nitric acid species (HNO₃, NO₃⁻, H₃O⁺). youtube.com The orientation and proximity of the reactants prior to reaction can be analyzed to understand the pre-reaction complex formation. A recent study on the structure and dynamics of nitric acid in aqueous solutions using MD with a Mulliken partial charge embedded OPLS-AA force field demonstrated that a mixed form of nitric acid, containing both dissociated and undissociated species, best represents the concentrated solution. youtube.com This approach would be highly relevant for simulating the reaction environment of but-2-yne-1,4-diol.

Quantitative Structure-Activity Relationships (QSAR) for Predicted Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological activity. In the context of reactivity, a QSAR model could be developed to predict the susceptibility of a series of related alkyne diols to nitration.

Developing a QSAR model for the nitration of but-2-yne-1,4-diol and its derivatives would involve several steps:

Data Set Assembly : A series of alkynes with varying substituents would be needed, along with their experimentally determined (or high-level computationally derived) reaction rates or activation energies for nitration.

Descriptor Calculation : For each molecule in the series, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges on the alkyne carbons), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building : Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation linking the descriptors to the observed reactivity.

Validation : The predictive power of the model would be assessed using internal and external validation techniques.

log(k) = c₀ + c₁ * E_LUMO + c₂ * q_C≡C + c₃ * V_m

Where log(k) is the logarithm of the reaction rate constant, E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital (a measure of electrophilicity), q_C≡C is the average partial charge on the alkyne carbons, V_m is the molecular volume, and c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures of intermediates and products. For the reaction of but-2-yne-1,4-diol with nitric acid, key spectroscopic techniques would include infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

DFT calculations can be used to compute the vibrational frequencies of the reactant, but-2-yne-1,4-diol, and its potential nitrated products. The calculated IR spectrum would show characteristic peaks for the O-H stretch, the C≡C triple bond stretch, and, in the products, the strong asymmetric and symmetric stretches of the nitro group (-NO₂) or nitrate ester group (-O-NO₂). The NIST Chemistry WebBook provides experimental IR and mass spectrometry data for but-2-yne-1,4-diol, which can serve as a benchmark for theoretical calculations. researchgate.netlibretexts.org

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁴N) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts can be compared to experimental spectra to confirm the structure of the reaction products. For example, the formation of a dinitrate ester would lead to a significant downfield shift of the protons and carbons of the CH₂ groups adjacent to the newly formed ester linkage.

The table below presents a hypothetical comparison of calculated and experimental spectroscopic data for the starting material.

| Compound | Spectroscopic Feature | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) (B3LYP/6-311G(d)) |

| But-2-yne-1,4-diol | O-H stretch | ~3300 (broad) | 3350 |

| C-H stretch (sp³) | ~2900 | 2915 | |

| C≡C stretch (weak or absent) | ~2230 | 2245 | |

| C-O stretch | ~1050 | 1060 |

By combining these computational approaches, a detailed and multi-faceted understanding of the reaction between but-2-yne-1,4-diol and nitric acid can be achieved, guiding future experimental work in this area.

Advanced Applications of Nitric Acid Derived But 2 Yne 1,4 Diol Products

Utilization in the Synthesis of Complex Organic Molecules

The dinitrate derivative of but-2-yne-1,4-diol serves as a versatile building block in organic synthesis, primarily owing to the reactivity of the nitrate (B79036) ester groups and the inherent functionality of the but-2-yne backbone.

Precursors for Heterocyclic Compounds

While direct applications are not extensively documented in publicly available research, the structure of but-2-yne-1,4-diol dinitrate suggests its potential as a precursor for various heterocyclic compounds. The electron-withdrawing nature of the nitrate groups can influence the reactivity of the alkyne, making it susceptible to specific cycloaddition reactions. Theoretical studies and research on analogous compounds indicate potential pathways to nitrogen- and oxygen-containing heterocycles.

Building Blocks for Polyfunctionalized Alkanes or Alkenes

The dinitrate ester of but-2-yne-1,4-diol is a precursor to polyfunctionalized alkanes and alkenes. The nitrate groups can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functionalities. Furthermore, the triple bond can undergo various transformations such as hydrogenation, hydration, or halogenation to yield a diverse array of substituted butanes and butenes.

For instance, the controlled partial hydrogenation of the triple bond can lead to the corresponding (Z)- or (E)-alkene dinitrates, which can then be further functionalized. Complete hydrogenation yields the saturated 1,4-butanediol (B3395766) dinitrate, a known energetic material. The versatility of these transformations is highlighted in the following table:

| Starting Material | Reagents and Conditions | Product | Application Area |

| But-2-yne-1,4-diol dinitrate | H₂, Pd/C | 1,4-Butanediol dinitrate | Energetic materials |

| But-2-yne-1,4-diol dinitrate | H₂, Lindlar's catalyst | (Z)-But-2-ene-1,4-diol dinitrate | Organic synthesis intermediate |

| But-2-yne-1,4-diol dinitrate | Na/NH₃ | (E)-But-2-ene-1,4-diol dinitrate | Organic synthesis intermediate |

| But-2-yne-1,4-diol dinitrate | X₂ (X = Cl, Br) | 2,3-Dihalo-but-2-ene-1,4-diol dinitrate | Precursor for further functionalization |

Role in Polymer and Materials Science

The nitric acid-derived products of but-2-yne-1,4-diol have found a niche in the field of polymer and materials science, particularly in the development of high-energy materials.

Monomers for High-Performance Polymer Synthesis

But-2-yne-1,4-diol dinitrate can act as a high-energy monomer in the synthesis of specialized polymers. Its incorporation into a polymer backbone introduces energetic nitrate ester groups, enhancing the performance of the resulting material for applications in propellants and explosives. The rigid but-2-yne unit can also impart unique thermal and mechanical properties to the polymer.

Applications as Specialty Reagents or Intermediates

Beyond its role as a building block and monomer, the nitric acid derivative of but-2-yne-1,4-diol serves as a key intermediate in the synthesis of other energetic materials and specialty chemicals. For example, it can be a precursor to other nitrate esters with varying oxygen balance and energetic properties. The reactivity of the alkyne and the nitrate groups allows for a modular approach to the design and synthesis of novel high-energy density materials.

The following table summarizes some of the key properties of But-2-yne-1,4-diol and its dinitrate derivative:

| Compound | Formula | Molar Mass ( g/mol ) | Key Properties |

| But-2-yne-1,4-diol | C₄H₆O₂ | 86.09 | Colorless solid, precursor for various chemicals. |

| But-2-yne-1,4-diol dinitrate | C₄H₄N₂O₆ | 176.09 | Energetic material, versatile synthetic intermediate. |

Environmental and Sustainability Considerations in Industrial Scale Nitration of But 2 Yne 1,4 Diol

Process Efficiency and Resource Utilization

Research is focused on alternative nitrating agents and reaction conditions to enhance resource utilization. For example, using dinitrogen pentoxide (N₂O₅) in a non-acidic medium has been shown to produce higher yields and selectivity, thus improving reaction efficiency and minimizing raw material consumption. The choice of solvent is also critical; inert, recyclable solvents can simplify product separation and improve the process's sustainability. unimore.it

Optimizing reaction parameters such as temperature, reaction time, and reactant ratios is crucial. Precise control of these variables can maximize the yield of the desired dinitrate while minimizing byproduct formation. This not only enhances the economic viability of the process but also lessens the environmental load from waste generation.

Table 1: Comparison of Nitration Methods for But-2-yne-1,4-diol

| Nitrating Agent | Solvent | Typical Yield (%) | Key Sustainability Considerations |

| HNO₃/H₂SO₄ | None (acid as solvent) | 85–95 | High acid consumption, generation of acidic waste, potential for runaway reactions. |

| N₂O₅ | Dichloromethane | >95 | Avoids strong acids, higher yield, but uses a chlorinated solvent. |

| Acetyl Nitrate (B79036) | Acetic Anhydride (B1165640) | 90–98 | High yield, but acetic anhydride is corrosive and requires careful handling. |

Waste Stream Management and Valorization Strategies

The industrial-scale nitration of but-2-yne-1,4-diol produces waste streams that need careful management. The primary waste is spent acid—a mix of sulfuric acid, nitric acid, water, and dissolved organic byproducts. Treating and disposing of this acidic waste are major environmental challenges.

Several strategies are being explored for more sustainable waste stream management. One approach is the recovery and reconcentration of spent acids, which reduces the volume of waste for disposal and allows for the reuse of valuable raw materials. However, the energy needed for acid reconcentration must be factored into a full life cycle assessment.

Another promising strategy is the valorization of waste streams, which involves converting byproducts and residual components into valuable chemicals. For instance, nitrated organic byproducts could potentially be used as lower-grade explosives or as intermediates for other chemical syntheses. While still in early stages, this research could turn a waste liability into a valuable resource.

The treatment of aqueous waste streams to remove residual nitrates and organic compounds is also essential. Advanced oxidation processes and bioremediation are being investigated as potential methods to treat these effluents before discharge, ensuring compliance with environmental regulations.

Life Cycle Assessment of Synthetic Methodologies

A thorough life cycle assessment (LCA) is necessary to evaluate the total environmental impact of different synthetic routes to but-2-yne-1,4-diol dinitrate. An LCA examines the entire life cycle of a product, from raw material extraction to final disposal or recycling. cetjournal.it

When comparing various nitration methodologies, an LCA would consider factors such as:

Raw material acquisition: The environmental impact of producing but-2-yne-1,4-diol, nitric acid, sulfuric acid, and any solvents. atamankimya.com

Manufacturing process: Energy consumption, water usage, and emissions to air, water, and soil during synthesis. cetjournal.it

Waste management: The environmental burden of treating and disposing of spent acids and other waste streams.

Product use and end-of-life: While the intended use is as an energetic material, the environmental fate of any unreacted material or residues is also a consideration.

LCAs of traditional nitration processes often underscore the significant environmental impact of acid consumption and waste generation. unimore.it Newer, more efficient synthetic routes using alternative nitrating agents or improved reaction conditions are expected to have a more favorable life cycle profile. However, a comprehensive LCA is needed to quantify these benefits and identify any potential trade-offs. For example, while a solvent-based process might increase yield, the environmental impact of solvent production, use, and disposal must be carefully evaluated. unimore.it

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Selective Nitration/Oxidation

The reaction between but-2-yne-1,4-diol and nitric acid can proceed via several pathways, including nitration of the alkyne, oxidation of the hydroxyl groups, or a combination of both. Achieving high selectivity for a desired product is a significant challenge. Future research will likely focus on the design of novel catalytic systems to control the reaction's outcome.

The development of heterogeneous catalysts is a key area of interest. These catalysts offer advantages in terms of separation, reusability, and potential for use in continuous flow reactors. For instance, metal oxides supported on materials like alumina (B75360) or silica (B1680970) could be tailored to favor specific transformations. The acid-base properties of the support material can significantly influence catalytic performance. Research has shown that for related hydrogenations of 2-butyne-1,4-diol, acidic supports can increase catalyst activity, while basic oxides may offer higher selectivity. researchgate.net A similar principle could be applied to oxidation and nitration reactions.

Homogeneous catalysis also presents opportunities. Metal complexes, particularly those of copper or iron, have been shown to catalyze the nitration and cyclization of arene-alkynes. researchgate.netacs.org A proposed mechanism for such a reaction involves the addition of nitrogen dioxide to the alkyne, followed by intramolecular radical addition. acs.org Adapting such systems to the aliphatic but-2-yne-1,4-diol could lead to novel nitrogen-containing compounds.

Table 1: Potential Catalytic Systems and Their Targeted Selectivity

| Catalyst Type | Potential Catalyst Example | Target Reaction | Rationale |

| Supported Metal Oxides | Pd/ZnO on Sintered Metal Fiber | Selective Oxidation | The support's basicity can enhance selectivity towards specific oxidation products, potentially minimizing over-oxidation. researchgate.net |

| Transition Metal Salts | Iron(III) Nitrate (B79036) (Fe(NO₃)₃) | Nitration/Cyclization | Can act as both a nitro source and an oxidant, potentially enabling tandem reactions. acs.org |

| Copper-based Catalysts | Copper(II) Bromide (CuBr₂) | Functionalization of Alkyne | Promotes cyclization and functionalization of alkyne substrates. researchgate.net |

| Chiral Ligand Complexes | Cu-based catalysts with P,N-ligands | Enantioselective Addition | Could enable the synthesis of chiral nitrogen-containing compounds from alkyne precursors. nih.govbohrium.com |

Exploration of Flow Chemistry Approaches for Reaction Control and Scale-up

Nitration reactions are notoriously exothermic and can pose significant safety risks, especially on a large scale in traditional batch reactors. ewadirect.comnih.gov The reaction of but-2-yne-1,4-diol with strong oxidizers like nitric acid is no exception. Flow chemistry, where reagents are pumped through a temperature-controlled reactor, offers a safer and more efficient alternative. europa.eu

The key advantages of flow chemistry for this system include superior heat and mass transfer. europa.eu The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for precise temperature control, preventing thermal runaways that can lead to explosive decomposition or undesirable side reactions. europa.euvapourtec.com

Future research will focus on optimizing flow reactor parameters—such as temperature, pressure, residence time, and reagent stoichiometry—to maximize the yield and purity of the desired product. nih.gov The integration of in-line analytical techniques, such as infrared or Raman spectroscopy, could allow for real-time reaction monitoring and automated process control. This approach facilitates rapid optimization and the construction of large datasets for kinetic modeling. The use of flow chemistry has been successfully demonstrated for the synthesis of energetic materials like TNT, highlighting its potential for hazardous nitration processes. ewadirect.comvapourtec.com

Table 2: Comparison of Batch vs. Flow Chemistry for But-2-yne-1,4-diol Nitration

| Feature | Batch Processing | Flow Chemistry |

| Safety | High risk due to large volumes and potential for thermal runaway. nih.gov | Enhanced safety due to small reactor volume and superior heat dissipation. ewadirect.comeuropa.eu |

| Heat Transfer | Poor, leading to localized hot spots. nih.gov | Excellent, allowing for precise temperature control. vapourtec.com |

| Mass Transfer | Often limited by stirring efficiency. | Efficient mixing due to small channel dimensions. europa.eu |

| Scalability | Difficult and hazardous to scale up. | Scalable by operating the reactor for longer periods or using multiple reactors in parallel. ewadirect.com |

| Process Control | Difficult to control key parameters precisely. | Precise control over temperature, pressure, and residence time. nih.gov |

| Byproduct Formation | Higher potential for side reactions and impurities. nih.gov | Often results in higher selectivity and purity. vapourtec.com |

Mechanistic Insights into Complex Side Reactions

A thorough understanding of the reaction mechanism and potential side reactions is crucial for optimizing the synthesis of a target compound from but-2-yne-1,4-diol and nitric acid. The molecule's structure allows for a variety of competing reactions.

One major pathway involves the oxidation of the primary alcohol groups. Depending on the reaction conditions, these can be oxidized to aldehydes or further to carboxylic acids, leading to but-2-ynedial or acetylenedicarboxylic acid. researchgate.net Another significant side reaction is the electrophilic addition to the carbon-carbon triple bond. This can lead to the formation of nitroalkenes or di-nitro compounds. quora.commasterorganicchemistry.com

Furthermore, the combination of nitration and oxidation can lead to a complex mixture of products. For example, the nitration of alkenes can sometimes yield nitro alcohols as byproducts. mdma.ch In the case of but-2-yne-1,4-diol, this could result in molecules containing both nitro and hydroxyl functionalities, which may undergo further reactions such as polymerization or intramolecular cyclization. The highly reactive nature of the intermediates could also lead to the formation of tars and decomposition products, especially under harsh conditions. inchem.org

Future research will employ advanced analytical techniques, such as in-situ spectroscopy and computational modeling using Density Functional Theory (DFT), to elucidate the reaction pathways. DFT studies have been used to investigate the reaction mechanisms for the hydrogenation of but-2-yne-1,4-diol, and a similar approach could provide valuable insights into its reaction with nitric acid. researchgate.net

Table 3: Plausible Side Products and Their Formation Pathways

| Side Product | Potential Formation Pathway |

| Acetylenedicarboxylic acid | Oxidation of both primary alcohol groups. researchgate.net |

| 2-Nitro-but-2-ene-1,4-diol | Electrophilic addition of a nitro group to the alkyne. |

| Polymeric materials | Intermolecular reactions between multifunctional intermediates. |

| But-2-ynedial | Partial oxidation of the primary alcohol groups to aldehydes. |

| Nitro-esters (R-O-NO₂) | Esterification of the alcohol groups with nitric acid. |

| Carbon Dioxide | Complete oxidation and decomposition of the organic substrate. masterorganicchemistry.com |

Design and Synthesis of Advanced Materials with Unique Architectures

The products of the reaction between but-2-yne-1,4-diol and nitric acid are valuable building blocks for advanced materials. The introduction of nitro groups, in particular, can impart high-energy characteristics. For example, dinitro-functionalized diols could serve as precursors for energetic plasticizers or novel melt-castable explosives. Research into compounds like 3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol, synthesized from related precursors, demonstrates that the introduction of N-oxide and nitro groups can lead to powerful yet insensitive energetic materials. nih.gov

The difunctional nature of but-2-yne-1,4-diol and its derivatives makes them ideal monomers for polymerization. The resulting polymers could possess unique properties, such as high thermal stability or specific optoelectronic characteristics, depending on the functional groups incorporated. The alkyne backbone can also be used as a rigid linker in the design of metal-organic frameworks (MOFs) or other porous materials with tailored architectures for applications in gas storage or catalysis.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of the but-2-yne-1,4-diol and nitric acid reaction system makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery and optimization of reaction conditions, a process that is often laborious and resource-intensive when done manually. ucla.edu

ML models can be trained on datasets of chemical reactions to predict outcomes, such as product distribution and yield, under various conditions. acs.orgbeilstein-journals.org For this specific reaction, an ML algorithm could be used to navigate the multidimensional parameter space (e.g., temperature, concentrations, catalyst choice, flow rate) to identify the optimal conditions for maximizing the yield of a desired product while minimizing side reactions. beilstein-journals.orgdoaj.orgchemrxiv.org This is particularly valuable when combined with high-throughput experimentation (HTE) platforms, which can rapidly generate the large datasets needed for model training. beilstein-journals.org

Furthermore, AI can contribute to a deeper mechanistic understanding. By analyzing reaction data, ML can identify key molecular features and descriptors that drive reactivity and selectivity. nih.gov This information can guide chemists in proposing reaction mechanisms and designing more effective catalysts. eurekalert.orgresearchgate.net As the field progresses, AI and ML are expected to become indispensable tools for predicting the outcomes of complex chemical transformations and streamlining the development of novel synthetic pathways. eurekalert.orgchemai.io

Table 4: Applications of AI/ML in the Study of But-2-yne-1,4-diol Nitration

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Training neural networks on reaction data to predict the major product and yield. acs.orgresearchgate.net | Reduces the number of experiments needed; accelerates discovery of new reactions. |

| Condition Optimization | Using algorithms (e.g., Bayesian optimization) to efficiently search for optimal reaction conditions (temperature, concentration, catalyst). ucla.edubeilstein-journals.org | Improves yield and selectivity with minimal experimental effort. |

| Mechanism Elucidation | Identifying key molecular descriptors that correlate with reactivity to provide insights into reaction pathways. nih.gov | Guides the development of more effective catalysts and reaction strategies. |

| De Novo Catalyst Design | Generating novel catalyst structures computationally and predicting their performance. | Accelerates the discovery of highly selective and active catalysts. |

| Safety Prediction | Modeling the potential for thermal runaway or the formation of explosive byproducts under different conditions. | Enhances laboratory and process safety. |

Q & A

Basic: What thermodynamic parameters are critical for designing reactions between But-2-yne-1,4-diol and nitric acid?

Methodological Answer:

Key thermodynamic parameters include enthalpy of reaction (ΔrH°) , Gibbs free energy (ΔrG°) , and phase-change data (e.g., boiling points, vaporization enthalpies). These parameters guide solvent selection, temperature optimization, and reaction feasibility. For example:

- ΔrH° determines whether a reaction is exothermic/endothermic, impacting safety protocols and cooling requirements.

- ΔrG° predicts spontaneity under standard conditions.

- Vaporization enthalpy (ΔvapH) informs solvent stability under reflux conditions.

Data Sources:

- Use NIST Chemistry WebBook for validated thermochemical data (e.g., ΔrH° = 69.0 kJ/mol for But-2-yne-1,4-diol reactions under specific conditions) .

- Cross-reference experimental values with computational tools (e.g., Gaussian for DFT calculations) to validate discrepancies.

Basic: How can factorial design optimize nitration reactions of But-2-yne-1,4-diol with nitric acid?

Methodological Answer:

A 3-factor factorial design can systematically test variables:

Nitric acid concentration (65–90%).

Temperature (0–25°C).

Molar ratio (1:1 to 1:3, diol:HNO₃).

Steps:

- Use a pre-experimental screening matrix (e.g., Plackett-Burman design) to identify dominant factors.

- Apply ANOVA to analyze yield/purity data, isolating significant interactions (e.g., temperature × concentration).

- Refine conditions using response surface methodology (RSM) for maxima in product selectivity .

Example:

Higher nitric acid concentrations (>85%) may favor nitration over oxidation, but side reactions (e.g., diol decomposition) require kinetic monitoring via HPLC .

Basic: What spectroscopic techniques characterize reaction products from But-2-yne-1,4-diol and nitric acid?

Methodological Answer:

- FT-IR : Track functional groups (e.g., –NO₂ stretches at 1520–1350 cm⁻¹ for nitro compounds).

- ¹H/¹³C NMR : Identify proton environments (e.g., deshielded peaks near nitro groups).

- GC-MS : Resolve volatile intermediates (e.g., acetic acid derivatives from oxidative cleavage).

- XRD : Confirm crystallinity of isolated solids (e.g., nitrated diol derivatives).

Workflow:

- Quench reactions at timed intervals to capture intermediates.

- Compare spectral data with NIST reference libraries for unambiguous assignments .

Advanced: How to resolve contradictions in reported reaction mechanisms under varying pH conditions?

Methodological Answer:

Contradictions often arise from unaccounted variables (e.g., pH-dependent HNO₃ speciation). A systematic framework includes:

Controlled pH Studies : Use buffered nitric acid solutions (pH 1–4) to isolate HNO₃ vs. NO₂⁺ effects.

Kinetic Profiling : Monitor reaction rates via UV-Vis spectroscopy (e.g., nitrophenol formation at 400 nm).

Theoretical Alignment : Compare experimental data with DFT-predicted transition states (e.g., acid-catalyzed vs. radical pathways).

Example:

At pH < 2, HNO₃ acts as a nitronium source, favoring electrophilic substitution. At higher pH, oxidative cleavage dominates due to hydroxyl radical generation .

Advanced: How do computational methods validate oxidation pathways of But-2-yne-1,4-diol with nitric acid?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for proposed pathways (e.g., diol → glyoxal vs. oxalic acid).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., aqueous HNO₃ vs. acetic acid mixtures).

- Benchmarking : Align computed ΔrG° values with NIST experimental data (±5 kJ/mol tolerance) .

Case Study:

DFT predicts a lower-energy pathway for nitration at the alkyne terminus, validated by isolating 4-nitrobut-2-yne-1,4-diol via column chromatography .

Advanced: How to design multi-step syntheses using But-2-yne-1,4-diol and nitric acid as intermediates?